molecular formula C9H8ClNO5 B580110 Methyl 4-chloro-3-methoxy-5-nitrobenzoate CAS No. 63603-09-8

Methyl 4-chloro-3-methoxy-5-nitrobenzoate

Cat. No. B580110
CAS RN: 63603-09-8
M. Wt: 245.615
InChI Key: QNYHMMOXMRPWTK-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It has a molecular weight of 245.62 and is a white to yellow to brown solid . This compound is used as a reagent in the formal total synthesis of N-methylmaysenine .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-methoxy-5-nitrobenzoate” consists of a benzene ring substituted with a chloro group, a methoxy group, and a nitrobenzoate group . The InChI code for this compound is 1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-methoxy-5-nitrobenzoate” is a white to yellow to brown solid . It has a molecular weight of 245.62 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Antitumor and Antimicrobial Activities : Compounds similar to Methyl 4-chloro-3-methoxy-5-nitrobenzoate, isolated from marine endophytic fungi, have shown moderate antitumor and antimicrobial activities. This suggests potential applications in developing new pharmaceuticals (Xia et al., 2011).

  • Synthetic Methodology Development : Studies have been conducted on methodologies for synthesizing derivatives of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, which are useful in organic synthesis and pharmaceutical chemistry (Tian & Grivas, 1992).

  • Solubility and Solvent Interactions : Research on the solubility and interactions of related compounds in various solvents provides insights into their chemical behavior and potential applications in solution chemistry (Hart et al., 2015).

  • Synthesis of Benzimidazoles : The compound has been utilized in the synthesis of benzimidazole derivatives, which are important in medicinal chemistry for their biological activities (Ishiwata & Shiokawa, 1969).

  • Pesticide Residue Analysis : It has been used in methodologies for determining pesticide residues in agricultural products, indicating its relevance in environmental and food safety analysis (Alder et al., 1978).

  • Study of Chlorosis in Plants : Derivatives of Methyl 4-chloro-3-methoxy-5-nitrobenzoate have been studied for their ability to induce chlorosis in plants, contributing to agricultural and botanical research (Dimmock, 1967).

  • Development of New Synthetic Routes : Research on the synthesis of related compounds aids in the development of new synthetic routes for complex molecules, valuable in organic and medicinal chemistry (Havaldar et al., 2004).

  • Photostability Studies : Studies on the generation and quenching of singlet molecular oxygen by related compounds help understand their photostability, crucial in materials science and photopharmacology (Soltermann et al., 1995).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas . It’s recommended to ensure adequate ventilation and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 4-chloro-3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYHMMOXMRPWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677777
Record name Methyl 4-chloro-3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-methoxy-5-nitrobenzoate

CAS RN

63603-09-8
Record name Methyl 4-chloro-3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-methoxy-5-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (2) (4.4 g, 19 mmol) in DMF (30 mL) at 0° C. was treated with oxalyl chloride (5.09 mL, 58.1 mmol) dropwise. The mixture was then stirred at 80° C. for 3 h under a CaCl2 drying tube. The mixture was allowed to cool to RT, poured in to iced water (100 mL) and stirred for 15 min. The precipitate was collected by filtration and washed with water and MeOH to afford methyl 4-chloro-3-methoxy-5-nitrobenzoate (3) (3.2 g, 65% yield) as a yellow solid: 1H NMR (400 MHz, CDCl3) δ: 8.04 (1H, d), 7.77 (1H, d), 4.04 (3H, s), 3.97 (3H, s).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.09 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
9
Citations
Q Xi, M Wang, W Jia, M Yang, J Hu, J Jin… - Journal of Medicinal …, 2019 - ACS Publications
… In a round flask were placed methyl 4-chloro-3-methoxy-5-nitrobenzoate (500 mg, 2.03 mmol) and ammonia solution (15 mL). The mixture was stirred at 50 C for 6 h under argon. Then …
Number of citations: 40 pubs.acs.org
NN Chen, H Zhang, QS Zhu, T Zeng… - Journal of Medicinal …, 2023 - ACS Publications
… The synthetic procedures of compounds D4–D6 are outlined in Scheme 1, taking the commercially available agent methyl 4-chloro-3-methoxy-5-nitrobenzoate (4) as a raw material, …
Number of citations: 3 pubs.acs.org
MJ Jeon, H Lee, S Jo, M Kang, JH Jeong… - European Journal of …, 2023 - Elsevier
… SAP-26 and SAP-27 were synthesized using methyl 4-chloro-3-methoxy-5-nitrobenzoate (15) which was reacted with an aqueous ammonium hydroxide solution to provide 16. …
Number of citations: 4 www.sciencedirect.com
MJ Jeon, H Lee, J Lee, SY Baek, D Lee… - Journal of Medicinal …, 2022 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-membrane protein that plays important roles in cancer immunotherapy by activating innate immune responses. We …
Number of citations: 11 pubs.acs.org
X Liu, M Wang, M Yang, H Sun, B Wang, X Pan… - European Journal of …, 2023 - Elsevier
… Intermediate 1a was obtained by amination of methyl 4-chloro-3-methoxy-5-nitrobenzoate with an ammonia solution. Then, 1a was subjected to a substitution reaction with tert-butyl (E)-(…
Number of citations: 3 www.sciencedirect.com
E Kim, H Lee, JY Park, J Yoon, W Park, G Park… - Available at SSRN … - papers.ssrn.com
… To a solution of methyl 4-chloro-3-methoxy-5-nitrobenzoate 3 (3.4 g, 13.8 mmol) in NH4OH (15 mL) was stirred at 60 C for 6 h. The formed precipitated solid was filtered, washed with …
Number of citations: 0 papers.ssrn.com
J Niu, H Bai, Z Li, Y Gao, Y Zhang, X Wang… - European Journal of …, 2022 - Elsevier
… 4-chloro-3-methoxy-5-nitrobenzamide (22): To a 500ámL round bottom flask was added methyl 4-chloro-3-methoxy-5-nitrobenzoate (25ág, 101.78ámmol, 1.0 eq) and NH 3 ĚH 2 O (…
Number of citations: 6 www.sciencedirect.com
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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